molecular formula C14H18O4 B1325809 5-(3-Ethoxyphenyl)-3-methyl-5-oxovaleric acid CAS No. 951892-92-5

5-(3-Ethoxyphenyl)-3-methyl-5-oxovaleric acid

Cat. No. B1325809
M. Wt: 250.29 g/mol
InChI Key: WKOLYPSUJWBSRM-UHFFFAOYSA-N
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Description

A compound’s description usually includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s appearance, odor, and other physical characteristics.



Synthesis Analysis

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Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo.


Scientific Research Applications

Metabolite Signaling in Brown and Beige Adipose Tissue

Research indicates that metabolites like 3-methyl-2-oxovaleric acid, synthesized in browning adipocytes, play a crucial role in systemic metabolism regulation. These metabolites are involved in the physiological crosstalk between beige and brown adipose tissue and muscle, influencing systemic energy expenditure, glucose, and insulin homeostasis, potentially offering therapeutic avenues for metabolic disorders (Whitehead et al., 2021).

Impact on Pro-inflammatory Mediators

Studies on structural analogs of 5-oxo-ETE, a pro-inflammatory mediator, have revealed that modifications to the 5-oxovalerate side chain significantly influence interactions with the OXE receptor. These findings are relevant to understanding inflammatory responses and designing potential therapeutic agents (Ye et al., 2017).

Urinary Acidic Metabolites in Methylmalonic Aciduria

In the context of methylmalonic aciduria, a metabolic disorder, the presence of metabolites like 2-methyl-3-oxovaleric acid has been identified. These metabolites' levels correlate with the severity of the condition, suggesting their potential as biomarkers for diagnosis and monitoring (Kuhara & Matsumoto, 1980).

Applications in Pharmaceutical Impurity Analysis

5-Chlorovaleroyl chloride (5-CVC), used in synthesizing pharmaceutical intermediates, requires monitoring for impurities like 5-chlorovaleric acid (5-CVA). Research has developed a GC-FID method for this analysis, demonstrating its critical role in ensuring the quality of pharmaceutical products (Tang et al., 2010).

Synthesis and Biological Activity of Benzodiazepine Derivatives

The synthesis of benzodiazepine derivatives involving compounds like 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo, closely related to the query compound, has been explored. These derivatives exhibit antimicrobial and anthelmintic activities, highlighting their potential in drug development (Kumar & Joshi, 2007).

Safety And Hazards

This information can often be found in the compound’s Material Safety Data Sheet (MSDS). It includes information on the compound’s toxicity, flammability, reactivity, and precautions for safe handling and storage.


Future Directions

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For a specific compound, these analyses would require access to scientific literature and databases, laboratory testing, or computational modeling. Please consult with a chemist or a reliable scientific source for detailed information.


properties

IUPAC Name

5-(3-ethoxyphenyl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-18-12-6-4-5-11(9-12)13(15)7-10(2)8-14(16)17/h4-6,9-10H,3,7-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOLYPSUJWBSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256425
Record name 3-Ethoxy-β-methyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Ethoxyphenyl)-3-methyl-5-oxovaleric acid

CAS RN

951892-92-5
Record name 3-Ethoxy-β-methyl-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-β-methyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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